molecular formula C44H48N6O4S B12704678 Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate CAS No. 85188-02-9

Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate

Cat. No.: B12704678
CAS No.: 85188-02-9
M. Wt: 757.0 g/mol
InChI Key: RYIDLCVNCSFERI-UHFFFAOYSA-N
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Description

Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include aromatic amines, aldehydes, and sulphuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of catalysts and solvents can enhance the yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-((4-amino-phenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-phenyl) sulphate
  • Bis(4-((4-amino-p-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-p-toluidine) sulphate

Uniqueness

Compared to similar compounds, Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate may exhibit unique properties due to its specific molecular configuration. These properties can include enhanced reactivity, stability, and biological activity.

Properties

CAS No.

85188-02-9

Molecular Formula

C44H48N6O4S

Molecular Weight

757.0 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid

InChI

InChI=1S/2C22H23N3.H2O4S/c2*1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-5(2,3)4/h2*4-12,23H,24-25H2,1-3H3;(H2,1,2,3,4)

InChI Key

RYIDLCVNCSFERI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.OS(=O)(=O)O

Origin of Product

United States

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